molecular formula C19H18N4O2 B498569 {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891450-15-0

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No. B498569
CAS RN: 891450-15-0
M. Wt: 334.4g/mol
InChI Key: HSFSNDSSFDZKGM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted using the B3LYP/6-311++G(d,p) basis set .


Synthesis Analysis

The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .


Molecular Structure Analysis

The optimized geometrical structure, electronic and vibrational features of this compound have been studied using the B3LYP/6-311++G(d,p) basis set . The UV-vis spectrum of this compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.37 . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of benzimidazole derivatives often vary, but they commonly interact with cellular proteins or enzymes. For instance, benzimidazole compounds have been studied for their antimicrobial, anticancer, antiviral, and antiparasitic activities . Let’s assume our compound interacts with a specific protein or enzyme.

properties

IUPAC Name

2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFSNDSSFDZKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid

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